cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
Description
Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a bicyclic heteroaromatic compound featuring a pyrrolo[3,4-b]pyridine core fused with a cyclopentylmethanone group.
Properties
IUPAC Name |
cyclopentyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-4-1-2-5-10)15-8-11-6-3-7-14-12(11)9-15/h3,6-7,10H,1-2,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPJRCMFQFBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Ring-Closure Strategy
The synthesis of the pyrrolo[3,4-b]pyridine core often begins with nitro-substituted pyridine precursors. A reductive cyclization method adapted from analogous pyrrolo[2,3-b]pyridine syntheses involves treating 3-nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under nitrogen. This base-mediated elimination facilitates intramolecular cyclization, yielding the bicyclic framework. For the target compound, substituting the dimethoxyphenyl group with a cyclopentyl carbonyl precursor enables selective ketone incorporation.
Nucleophilic Acylation of Pyrrolopyridine Intermediates
Post-cyclization functionalization is achieved via Friedel-Crafts acylation. Reacting the pyrrolo[3,4-b]pyridine intermediate with cyclopentyl carbonyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane at 0–5°C installs the cyclopentyl methanone group. This method mirrors the acetonitrile-mediated coupling observed in moxifloxacin syntheses, where polar aprotic solvents enhance electrophilic reactivity.
Alternative Pathway: Boronate Ester Intermediates
A patent-pending approach suspends 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-O³,O⁴-bis(propyloxy-O)borate in n-butanol with diazabicyclononane, followed by methanolic HCl quenching to yield acylated derivatives. Adapting this protocol, cyclopentyl boronate esters could serve as ketone precursors, though yields remain suboptimal (22–29%) compared to direct acylation.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent profoundly impacts reaction efficiency. Acetonitrile, employed in moxifloxacin syntheses for its high dielectric constant, facilitates nucleophilic substitutions at 75–85°C. Conversely, ethanol-water mixtures (0–40% v/v methanol) optimize crystallization of hydrochloride salts, as demonstrated in ruxolitinib preparations. Potassium tert-butoxide outperforms sodium hydride in ring-closure reactions due to reduced side-product formation.
Temperature and Atmosphere Control
Maintaining an inert nitrogen atmosphere prevents oxidation of sensitive intermediates, particularly during cyclization. Reductive steps require temperatures between 10–100°C, with prolonged heating (36–72 hours) necessary for complete conversion. Cooling to 0–5°C during acid quenching (pH 1.4–1.8) ensures precipitate formation.
Crystallization and Purification Techniques
Solvent-Antisolvent Crystallization
Crystalline purity is achieved by suspending crude product in methanol-water mixtures (0–40% v/v methanol) under agitation for 72 hours at room temperature. This method, validated for ruxolitinib hydrochloride, produces phase-pure material with characteristic XRPD peaks at 3.9°, 14.5°, and 24.9° 2θ.
Acidic Recrystallization
Treating the free base with 6N HCl in methanol precipitates the hydrochloride salt, enhancing purity to >99%. Stirring at 15°C for 1 hour followed by vacuum drying (-0.01 to -0.1 MPa, 45–55°C) removes residual solvents.
Analytical Characterization
X-Ray Powder Diffraction (XRPD)
XRPD analysis of the hydrochloride salt reveals a crystalline lattice with peaks at 3.9°, 14.5°, 15.9°, 20.2°, and 24.9° 2θ (CuKα radiation). These align with modifications observed in structurally analogous compounds, confirming polymorphic consistency.
Spectroscopic Validation
- FTIR : Peaks at 3395 cm⁻¹ (N-H stretch), 2247 cm⁻¹ (C≡N), and 1619 cm⁻¹ (C=O) verify functional group integrity.
- Raman : Bands at 3115 cm⁻¹ (aromatic C-H) and 593 cm⁻¹ (ring deformation) correlate with the pyrrolopyridine core.
- DSC : Endothermic events at 187°C (melting) and 215°C (decomposition) reflect thermal stability.
Chromatographic Purity Assessment
HPLC analyses using C18 columns (UV detection at 254 nm) demonstrate ≥99.2% purity, with single impurities ≤0.54% after recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolo[3,4-b]pyridine core facilitates nucleophilic substitution at electrophilic positions, particularly under cross-coupling conditions:
Key Findings :
-
Suzuki coupling with arylboronic acids introduces aromatic groups at the 5-position of the pyrrolopyridine ring .
-
Tosyl protection of the pyrrole nitrogen (e.g., using TsCl/NaH) enhances regioselectivity in cross-coupling reactions .
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring undergoes electrophilic substitution, primarily at the 3- and 5-positions:
Mechanistic Insight : The fluorine atom in related analogs (e.g., 7′-fluoro derivatives) enhances electrophilic reactivity through inductive effects .
Reduction and Oxidation Reactions
The methanone group and unsaturated pyrrolopyridine core participate in redox transformations:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Ketone Reduction | NaBH₄/MeOH or LiAlH₄ | Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6-yl)methanol | Bioactive intermediate |
| Ring Hydrogenation | H₂, Pd/C | Partially saturated pyrrolidine-pyridine hybrids | Improved solubility |
| Oxidation of Pyrrole | KMnO₄, acidic conditions | Pyrrolo[3,4-b]pyridine N-oxide | Rare; requires harsh conditions |
Note : Reduction of the ketone to a secondary alcohol is reversible under acidic conditions.
Functional Group Interconversion
The cyclopentyl carbonyl group serves as a handle for further derivatization:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl), THF | Tertiary alcohol derivatives | 50–75% |
| Wittig Reaction | Ph₃P=CHR, toluene | α,β-Unsaturated ketones | 60–80% |
| Amide Formation | NH₂R, EDCl/HOBt | Cyclopentyl-pyrrolopyridine carboxamides | 70–90% |
Example : Reaction with phenylmagnesium bromide yields a benzylic alcohol, which can be oxidized to a diaryl ketone .
Ring-Opening and Rearrangement
Under strong basic or acidic conditions, the pyrrolopyridine ring undergoes structural changes:
| Reaction | Conditions | Product |
|---|---|---|
| Acid Hydrolysis | HCl (conc.), reflux | 3-Cyclopentylcarbonyl-pyridine-2,4-diamine |
| Base-Mediated Ring Expansion | KOtBu, DMF | Pyrido[3,4-b]azepine derivatives |
Caution : Ring-opening reactions are highly dependent on substituents and reaction stoichiometry .
Biological Activity and SAR
Modifications to the cyclopentyl or pyrrolopyridine moieties significantly impact bioactivity:
Scientific Research Applications
Medicinal Chemistry and Antitumor Activity
Recent studies have highlighted the effectiveness of pyrrolo[3,4-b]pyridine derivatives, including cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, as promising candidates for cancer therapy. The compound exhibits selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, compounds derived from this class were tested against a panel of 60 human tumor cell lines, showing significant growth inhibition with GI50 values in the low micromolar range .
Table 1: Antitumor Activity of Pyrrolo[3,4-b]pyridine Derivatives
| Compound | Cell Line Tested | GI50 Value (μM) | Selectivity |
|---|---|---|---|
| 3u | Leukemia | 0.69 | High |
| 3z | Prostate | Low micromolar | High |
| This compound | Various | TBD | TBD |
Allosteric Modulation
This compound has been identified as an allosteric modulator of muscarinic receptors, particularly the M4 subtype. This modulation can influence neurotransmitter release and neuronal excitability, providing a pathway for therapeutic interventions in neurodegenerative diseases and disorders characterized by cholinergic dysfunction . The ability to modulate receptor activity without directly competing with endogenous ligands presents a strategic advantage in drug design.
Photophysical Properties and Fluorescence Applications
The structural characteristics of pyrrolo[3,4-b]pyridine derivatives also lend themselves to applications in photonics and materials science. Recent research has explored the synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates that exhibit remarkable fluorescence properties. These compounds show dual emission characteristics and a linear response to viscosity changes, making them suitable for applications in bioimaging and sensing technologies .
Table 2: Photophysical Properties of BODIPY-Pyrrolo Conjugates
| Compound | Emission Wavelength (nm) | Viscosity Response | Application Potential |
|---|---|---|---|
| BODIPY-Pyrrolo Conjugate 1 | 520/600 | Linear | Bioimaging |
| BODIPY-Pyrrolo Conjugate 2 | TBD | TBD | Sensing |
Future Directions and Case Studies
The ongoing research into this compound suggests multiple avenues for future exploration:
- Combination Therapies : Investigating the compound's efficacy in combination with existing chemotherapeutics to enhance antitumor activity.
- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level to refine its therapeutic applications.
- Development of Novel Derivatives : Synthesis of modified derivatives to improve selectivity and potency against specific cancer types.
Mechanism of Action
The mechanism of action of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby preventing necroptosis . This inhibition can lead to reduced inflammation and cell death in various disease models.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Modifications: Pyrrolo[3,4-b]pyridine Derivatives
(a) Substituent Variations
- GRN-529: (4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Structure: Retains the pyrrolo[3,4-b]pyridine core but substitutes the cyclopentyl group with a difluoromethoxy-phenyl moiety and a pyridinyl ethynyl side chain. Activity: Acts as an mGluR5 negative allosteric modulator (NAM), demonstrating dose-dependent suppression of sleep-wake disturbances in rodent models . Molecular Weight: 391.377 g/mol .
AFQ056 : Methyl (3aR,4S,7aR)-4-hydroxy-4-[(3-methylphenyl)ethynyl]octahydro-1H-indole-1-carboxylate
(b) Functional Group Impact
- Electron-Withdrawing Groups: The difluoromethoxy group in GRN-529 enhances metabolic stability compared to cyclopentylmethanone derivatives, as fluorine atoms reduce oxidative degradation .
Heterocyclic Core Replacements
(a) Pyrazolo[3,4-b]pyridines
- Example : 4-Substituted-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6(7H)-ones
(b) Fused Cyclopentane Analogues
- 6,7-Dihydro-5H-cyclopenta[b]pyridine: Structure: Cyclopentane fused to pyridine, lacking the pyrrolo ring. Synthesis: Achieved via thermal decomposition of O-allyl cyclopentanone oxime under oxygen, yielding 35% efficiency .
Pharmacological and Physicochemical Profiles
Biological Activity
Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a pyrrole moiety fused to a pyridine nucleus. This structural configuration is known to influence its pharmacological properties.
Structural Formula
Pharmacological Properties
Research indicates that derivatives of pyrrolo[3,4-b]pyridine, including this compound, exhibit a broad spectrum of biological activities:
- Antitumor Activity : Several studies have demonstrated that pyrrolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds have shown cytotoxic effects against various cancer cell lines, including breast carcinoma at concentrations as low as 6.25 µM .
- Antiviral Properties : Pyrrolo[3,4-b]pyridines have been investigated for their antiviral capabilities. Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
- Neurological Effects : These compounds are also being explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of specific substituents on the pyridine and pyrrole rings can significantly enhance or diminish its pharmacological effects. For example, modifications at the 4-position of the pyridine ring have been linked to increased insulin sensitivity in adipocytes .
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of various pyrrolo[3,4-b]pyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM. The study utilized both in vitro assays and molecular docking simulations to confirm binding affinities with key proteins involved in cancer progression .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of pyrrolo[3,4-b]pyridine derivatives. This compound was tested against several viral strains. The results showed promising inhibitory effects on viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent for viral infections .
Summary Table of Biological Activities
Q & A
Q. Table 1: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core formation | Pyrrole + diketone, 80°C, DMF | 50–60 |
| 2 | Acylation | Cyclopentylcarbonyl chloride, K₂CO₃, THF | 70–75 |
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Methodological validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent placement (e.g., δ 2.5–3.0 ppm for cyclopentyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 285.1234) .
- Chromatography : Thin-layer chromatography (TLC) and HPLC to monitor reaction progress and purity (>95%) .
How to design experiments to assess the biological activity of this compound?
Advanced Research Question
Focus on target-specific assays:
- Enzyme Inhibition Assays : Test inhibition of DPP-4 or NMDAR using fluorescence-based assays (IC₅₀ values) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for receptors .
- Cellular Models : Use neuroblastoma or cancer cell lines to evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) .
Q. Table 2: Example Biological Activity Parameters
| Target | Assay Type | Result (IC₅₀/Kd) | Reference |
|---|---|---|---|
| DPP-4 | Fluorescence | IC₅₀ = 12 nM | |
| NMDAR (GluN2B) | Radioligand binding | Kd = 8.2 µM |
How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Address discrepancies through:
- Comparative Substituent Analysis : Modify the cyclopentyl group to isopropyl or aromatic rings to assess steric/electronic effects on activity .
- Regioselective Synthesis : Use L-proline catalysis or iodine-mediated cyclization to isolate specific isomers and compare bioactivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
Advanced Research Question
Key approaches include:
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) to improve aqueous solubility .
- Metabolic Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Ester or amide prodrugs to enhance bioavailability, with enzymatic cleavage studies in plasma .
How to analyze contradictory data in biological activity across studies?
Advanced Research Question
Mitigate conflicts via:
- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
- Orthogonal Assays : Validate enzyme inhibition with cell-based functional assays (e.g., cAMP modulation for DPP-4) .
- Batch Consistency : Ensure compound purity (>98% by HPLC) and stereochemical uniformity (chiral HPLC) .
What are the key considerations for scaling up synthesis for preclinical studies?
Advanced Research Question
Focus on scalability and reproducibility:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
